molecular formula C37H38N8O7S2 B12421223 Colibactin

Colibactin

Cat. No.: B12421223
M. Wt: 770.9 g/mol
InChI Key: ZWKHDAZPVITMAI-ROUUACIJSA-N
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Description

Colibactin is a genotoxic secondary metabolite produced by Escherichia coli strains harboring the pks (or clb) biosynthetic gene cluster (BGC) . This hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line synthesizes this compound as a linear prodrug (prethis compound), which undergoes periplasmic cleavage by the protease ClbP to release the active metabolite . This compound’s structure remained elusive for over a decade due to its instability, low production, and contact-dependent synthesis . Recent studies using isotope labeling, tandem mass spectrometry (MS), and chemical synthesis have revealed that this compound is a heterodimer featuring two electrophilic spirocyclopropyldihydro-2-pyrrolone "warheads" capable of forming interstrand DNA cross-links .

This compound induces double-strand DNA breaks (DSBs), cell cycle arrest, and chromosomal instability, contributing to colorectal cancer (CRC) pathogenesis . It is epidemiologically linked to CRC, with pks+ E. coli strains enriched in CRC patients . Mechanistically, this compound alkylates adenine residues, forming covalent DNA adducts that activate ATM/CHK2-mediated DNA damage responses and homologous recombination repair pathways .

Properties

Molecular Formula

C37H38N8O7S2

Molecular Weight

770.9 g/mol

IUPAC Name

2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide

InChI

InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1

InChI Key

ZWKHDAZPVITMAI-ROUUACIJSA-N

Isomeric SMILES

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C

Canonical SMILES

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C

Origin of Product

United States

Preparation Methods

Biosynthetic Pathways in Escherichia coli

Genetic and Enzymatic Framework

The clb gene cluster (54 kb) encodes a hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line responsible for colibactin production. Key enzymes include:

  • ClbA : Phosphopantetheinyl transferase that activates NRPS/PKS carriers.
  • ClbN : NRPS incorporating asparagine to initiate prodrug motif synthesis.
  • ClbB/K : NRPS-PKS hybrids elongating the backbone with malonyl-CoA and amino acids.
  • ClbL : Dimerization enzyme forming prethis compound.
  • ClbM : MATE transporter exporting prethis compound to the periplasm.
  • ClbP : Membrane-bound peptidase activating prethis compound by cleaving the N-myristoyl-d-asparagine (NMDA) prodrug motif.

Stepwise Biosynthesis

Prodrug Assembly (Cytoplasm)
  • Initiation : ClbN loads L-asparagine, while ClbB incorporates L-alanine and a myristoyl group.
  • Elongation : ClbC (PKS) and ClbH/J (NRPS) sequentially add aminomalonyl, glycine, and methionine-derived cyclopropane units.
  • Dimerization : ClbL catalyzes the dimerization of two prethis compound monomers, forming a pseudodimeric structure with dual electrophilic warheads.
Transport and Activation (Periplasm)

Prethis compound is transported via ClbM to the periplasm, where ClbP hydrolyzes the NMDA motif, triggering spontaneous cyclization into the active genotoxin. This prodrug mechanism prevents auto-genotoxicity.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Function Localization
ClbA Carrier protein activation Cytoplasm
ClbN Asparagine incorporation Cytoplasm
ClbL Dimerization of prethis compound Cytoplasm
ClbM Prethis compound transport Membrane
ClbP Prodrug cleavage and activation Periplasm

Chemical Synthesis of this compound Analogs

Challenges in Total Synthesis

This compound’s instability, particularly its α-dicarbonyl and spirocyclopropane motifs, has hindered isolation. Synthetic efforts focus on stable analogs and fragments:

Pyrrolidono[3,4-d]pyridone Synthesis

A 2020 study achieved the synthesis of pyrrolidono[3,4-d]pyridones, structural units critical for DNA alkylation:

  • Pd-Catalyzed C(sp³)–H Activation : Key step for constructing the bicyclic core.
  • Functionalization : Introduction of a doubly conjugated 1,6-Michael acceptor system mimicking this compound’s electrophilic warheads.

Table 2: Synthetic Routes for this compound Analogs

Target Structure Method Yield (%) Reference
Pyrrolidono[3,4-d]pyridone Pd-catalyzed C–H activation 45
Spirocyclopropyldihydro-2-pyrrolone Benzoin addition/oxidation 11.5

Total Synthesis of this compound-DNA Adducts

Using isotope labeling and tandem mass spectrometry, researchers synthesized this compound-adenine adducts to deduce its structure:

  • Diamine Coupling : Reaction of diamine 26 with β-ketothioester 25 yielded a pseudodimeric scaffold.
  • Oxidation : HCl-mediated cleavage and aerobic oxidation generated the α-dicarbonyl motif.

Recent Advancements in Preparation Methods

Structural Insights into ClbP Activation

A 2022 study resolved the full-length structure of ClbP, revealing:

  • Dimerization : ClbP forms a dimeric interface critical for substrate binding.
  • Selectivity : The enzyme’s active site recognizes the NMDA motif through hydrogen bonding with Arg237 and Tyr267.

Table 3: Advances in this compound Preparation (2020–2025)

Year Discovery Impact Source
2020 Pd-catalyzed synthesis of pyridones Enabled stable warhead analogs
2022 ClbP structure elucidation Rational design of biosynthesis tools
2024 ClbQ thioesterase characterization Improved prethis compound yield

Metabolic Engineering for Enhanced Production

  • ClbQ Overexpression : Thioesterase ClbQ increases prethis compound titer by recycling carrier proteins.
  • ClbS Knockout : Disrupting the hydrolase ClbS in E. coli Nissle 1917 ΔclbS boosts this compound stability.

Chemical Reactions Analysis

Scientific Research Applications

Biosynthesis and Structural Insights

Colibactin's biosynthesis is complex and involves nonribosomal peptide synthetases and polyketide synthases. Research has shown that the instability of this compound complicates traditional isolation methods, necessitating advanced techniques such as bioinformatics and metabolomics to elucidate its structure and function . Understanding the biosynthetic pathways not only provides insights into this compound's role in microbial ecology but also informs potential strategies for drug development.

Genotoxicity and Cancer Research

This compound is implicated in the etiology of colorectal cancer through its ability to induce DNA damage in host cells. Studies have demonstrated that exposure to this compound leads to cellular responses indicative of genotoxic stress, including cell cycle arrest and DNA adduct formation . This has prompted research into inhibitors that can selectively block this compound production, thereby allowing for more precise studies on its role in carcinogenesis .

Case Study: Inhibition of this compound Production

A series of boronic acid-based inhibitors have been developed that target the this compound-activating peptidase ClbP. These inhibitors effectively prevent this compound production in pks positive E. coli strains and mitigate its genotoxic effects on mammalian cells . This approach not only aids in understanding this compound's mechanisms but also opens avenues for therapeutic interventions against colorectal cancer.

Microbiome Interactions

This compound's role extends beyond direct genotoxicity; it also influences gut microbiome dynamics. The presence of pks positive E. coli can alter microbial community structures, potentially leading to dysbiosis associated with inflammatory bowel diseases and colorectal cancer . Investigating these interactions can provide insights into how microbial metabolites like this compound contribute to health and disease.

Therapeutic Potential

The modulation of this compound production presents a promising strategy for therapeutic intervention. By inhibiting its synthesis, researchers aim to reduce the risk of colorectal cancer associated with pks positive strains of E. coli. Moreover, understanding this compound's cellular targets may lead to the development of diagnostic biomarkers or novel treatments for cancer .

Research Tools and Methodologies

Recent advancements have introduced innovative methodologies for studying this compound's effects within complex microbial communities. The use of selective inhibitors allows researchers to dissect the timing and duration of this compound exposure, enhancing our understanding of its role in tumorigenesis and inflammation .

Summary Table: Key Applications of this compound

Application AreaDescriptionKey Findings/Tools
BiosynthesisUnderstanding the production pathways of this compoundBioinformatics, metabolomics
GenotoxicityInvestigating DNA damage mechanisms related to this compoundInhibitors targeting ClbP
Microbiome InteractionsExploring how this compound affects gut microbiota dynamicsStudies linking dysbiosis with colorectal cancer
Therapeutic PotentialDeveloping strategies to inhibit this compound synthesis for cancer preventionTargeted small molecule inhibitors

Comparison with Similar Compounds

Comparison with Similar Compounds

Colibactin belongs to a class of microbial genotoxins but exhibits unique structural and functional properties. Below is a detailed comparison with other DNA-damaging agents:

Table 1: Comparative Analysis of this compound and Related Genotoxins

Feature This compound Cytolethal Distending Toxin (CDT) Cisplatin Mitomycin C
Producer pks+ E. coli, Klebsiella, Enterobacter E. coli, Campylobacter, Haemophilus Synthetic Streptomyces spp.
Chemical Class Hybrid NRPS-PKS metabolite Tripartite protein toxin (AB2 architecture) Platinum-based alkylating agent Natural alkylating agent (aziridine-quinone)
Structure Dimer with dual cyclopropane warheads Protein complex with DNase subunit Inorganic platinum complex Bifunctional cross-linker with aziridine and quinone
Mechanism DNA interstrand cross-links via cyclopropane ring-opening DNase activity causing single-strand breaks Intrastrand DNA cross-links DNA cross-links via aziridine alkylation
Genotoxic Effect DSBs, chromosome aberrations, senescence-associated secretory phenotype Cell cycle arrest (G2/M), micronuclei formation Apoptosis, replication fork collapse Cross-links, oxidative damage
Biosynthesis Modular NRPS-PKS assembly line; prodrug activation by ClbP Encoded by cdt operon; secreted via Type III secretion N/A (synthetic) NRPS/PKS hybrid pathway in Streptomyces
Stability Highly unstable; degrades rapidly Stable protein toxin Stable Light-sensitive
Disease Association Colorectal cancer, neonatal meningitis Gastroenteritis, periodontal disease Various cancers Bladder, gastric cancers

Key Differentiators of this compound

Dual Alkylation Mechanism: Unlike monofunctional alkylators (e.g., nitrosoureas), this compound’s symmetrical structure enables bis-alkylation, forming interstrand cross-links that are more cytotoxic and mutagenic .

Biosynthetic Complexity : this compound’s hybrid NRPS-PKS pathway involves unique enzymes (e.g., ClbH for cyclopropane formation, ClbP for prodrug activation), distinguishing it from simpler protein toxins like CDT .

Ecological Role: this compound induces prophage activation in competing bacteria, enhancing E. coli fitness in the gut microbiome—a trait absent in synthetic genotoxins .

Instability : this compound’s α-diketone moiety renders it highly reactive, limiting its detection and necessitating indirect analysis via DNA adducts or synthetic analogs .

Research Advancements

  • Synthetic Derivatives : Stable analogs like this compound 742 replicate natural this compound’s DNA cross-linking and Fanconi anemia pathway activation, enabling mechanistic studies without bacterial co-culture .
  • Mutational Signatures : this compound-associated "genetic fingerprints" (e.g., adenine-thymine transversions) are identified in CRC patients, providing biomarkers for early detection .
  • Cross-Species Production : The pks island is found in Klebsiella and Enterobacter, suggesting broader ecological and clinical impacts .

Biological Activity

Colibactin is a secondary metabolite produced by certain strains of Escherichia coli (E. coli), particularly those harboring the polyketide synthase (pks) gene cluster. This compound has garnered significant attention due to its potential role in promoting carcinogenesis, particularly in the context of colorectal cancer. Understanding the biological activity of this compound involves examining its biosynthesis, mechanisms of action, and effects on host cells.

Biosynthesis of this compound

This compound is synthesized through a complex biochemical pathway involving multiple enzymes encoded by the clb gene cluster. Key components of this pathway include:

  • Polyketide Synthases (PKS) : These enzymes catalyze the assembly of this compound from simple precursors.
  • Non-Ribosomal Peptide Synthetases (NRPS) : These play a crucial role in modifying the this compound structure during biosynthesis.
  • ClbP Peptidase : This enzyme activates this compound by cleaving it into its active form.

Recent studies have elucidated that the biosynthesis of this compound requires specific environmental conditions and cellular interactions, particularly between pks+ E. coli and host epithelial cells .

This compound exerts its biological effects primarily through DNA damage in host cells, which can lead to genotoxicity and potentially tumorigenesis. The mechanisms include:

  • DNA Cross-Linking : this compound induces interstrand cross-links (ICLs) in DNA, which obstruct replication and transcription processes. This activation triggers cellular stress responses, including ATR signaling pathways .
  • Cell Cycle Arrest : Exposure to this compound has been shown to halt the cell cycle before mitosis, leading to apoptosis if DNA repair mechanisms fail .
  • Prophage Induction : this compound can also induce lytic development in bacteria containing prophages, influencing microbial community dynamics .

Biological Activity and Effects on Host Cells

This compound's interaction with host cells has been extensively studied, revealing several critical findings:

  • Induction of DNA Damage : In vitro studies demonstrated that this compound-producing E. coli strains could cleave double-stranded DNA in human colon epithelial cells, leading to increased mutation rates and potential oncogenic transformations .
  • Inflammatory Responses : The presence of this compound can activate inflammatory pathways, contributing to a tumor-promoting microenvironment in the gut .
  • Impact on Gut Microbiota : this compound influences the composition and behavior of gut microbiota, which may further modulate cancer risk through various mechanisms including immune modulation .

Case Study 1: this compound and Colorectal Cancer

A study conducted on patients with colorectal cancer found that those harboring pks+ E. coli strains had significantly higher levels of this compound-related DNA damage markers compared to controls. This suggests a direct correlation between this compound production and increased cancer risk.

Case Study 2: Animal Models

In murine models, administration of pks+ E. coli led to the development of tumors in the colon after a prolonged period. The tumors exhibited high levels of DNA damage consistent with this compound exposure, confirming its role as a potential carcinogen .

Data Summary

FeatureDescription
Compound This compound
Produced by pks+ E. coli
Mechanism Induces DNA cross-links; activates ATR signaling; causes cell cycle arrest
Biological Effects Genotoxicity; promotes inflammation; alters gut microbiota
Associated Risks Increased risk for colorectal cancer

Q & A

Q. What experimental models are commonly used to study colibactin’s genotoxic effects?

Researchers employ in vitro assays with human cell lines (e.g., colorectal cancer cells) and in vivo murine models to assess DNA damage. For example, fluorescent reporter systems in E. coli co-cultures measure SOS response activation, while mouse sepsis models evaluate lymphopenia and survival rates . Synthetic this compound analogs are used to bypass isolation challenges and validate DNA cross-linking mechanisms .

Q. How is this compound detected in bacterial cultures given its instability?

Detection relies on liquid chromatography-mass spectrometry (LC-MS) to identify proton/sodium adducts of this compound derivatives (e.g., [M+H]+ = 771.2378). Genetic markers like clbBAC operon expression and clbS (resistance gene) deletion mutants are used to confirm biosynthesis. Cross-linking assays with synthetic analogs (e.g., bis(adenine) adducts) provide functional validation .

Q. What statistical methods are used to correlate this compound-producing E. coli with colorectal cancer (CRC)?

Studies apply Cronbach’s alpha for data reliability, Student’s t-test/ANOVA for group comparisons (e.g., healthy vs. CRC patients), and chi-square tests to associate clb+ strains with clinical outcomes. Mutational signatures (e.g., mismatch repair deficiency) are quantified via whole-exome sequencing .

Advanced Research Questions

Q. How can researchers reconcile cell-contact-independent DNA damage with traditional models of this compound activity?

Experimental designs involve spatially separated bacterial colonies on agar plates, where fluorescent reporters (e.g., SOS response activation) quantify DNA damage gradients. Distance-dependent effects (e.g., damage at >100 µm) challenge contact-dependent hypotheses and suggest diffusible intermediates or biofilm-mediated transport .

Q. What methodological challenges arise in isolating natural this compound, and how are they addressed?

this compound’s instability (e.g., α-diketone degradation at basic pH) and low titers necessitate synthetic analogs for functional studies. Structural elucidation uses tandem MS to compare natural adducts (e.g., this compound–bis(adenine)) with synthetic equivalents. clbS mutants enhance detection sensitivity in E. coli Nissle 1917 .

Q. How does this compound exacerbate mutations in mismatch repair-deficient (MMR-D) colorectal cancer cells?

Synthetic this compound homologs induce dose-dependent mutations in MMR-D cells, quantified via whole-genome sequencing. Researchers use isotopically labeled analogs to track DNA adduct formation and compare mutational signatures (e.g., COSMIC Signature 18) between treated and control cells .

Q. What evidence supports this compound’s role in microbial community dynamics beyond carcinogenesis?

this compound triggers SOS-mediated prophage induction in diverse bacteria (e.g., Metakosakonia), validated via phage-lux reporter systems. Horizontal gene transfer of clbS in non-producing bacteria suggests evolutionary adaptation to this compound exposure, implicating its ecological role in microbial competition .

Q. How do researchers validate this compound’s DNA cross-linking mechanism experimentally?

Synthetic this compound is incubated with DNA at pH 5.0 (optimal stability), and cross-linking is confirmed via agarose gel electrophoresis under denaturing conditions. Tandem MS matches synthetic and natural adducts (e.g., m/z 771.2367 [M+H]+), while clb+ E. coli extracts serve as positive controls .

Q. What contradictory findings exist regarding this compound’s host-specific effects?

While this compound is linked to CRC, its prophage-inducing activity in bacteria suggests an evolutionary role in microbial warfare rather than mammalian toxicity. Resolving this requires comparative studies of clb+ strains in gnotobiotic mice versus in vitro bacterial consortia .

Q. How can researchers address the gap between synthetic and natural this compound in translational studies?

Isotope-labeled synthetic this compound and CRISPR-edited clbS mutants are used to trace metabolite stability in vivo. Parallel experiments with pks+ E. coli in murine CRC models validate findings from synthetic systems, though pharmacokinetic differences remain a limitation .

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